2-Biphenylmagnesium bromide

Description

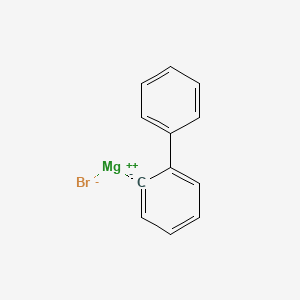

2-Biphenylmagnesium bromide (C₁₂H₉BrMg, molecular weight: 257.412 g/mol) is a Grignard reagent with the magnesium atom bonded to the ortho position of a biphenyl group and a bromide ion. It is typically prepared by reacting 2-bromobiphenyl with magnesium metal in anhydrous diethyl ether or tetrahydrofuran (THF) . This compound exists as a gray solid or a 0.5 M solution in ethers (e.g., diethyl ether, 2-MeTHF) and is highly reactive due to the strong nucleophilicity of the magnesium-carbon bond .

Propriétés

IUPAC Name |

magnesium;phenylbenzene;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9.BrH.Mg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1-9H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVOYNVIWKWAIN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=[C-]2.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82214-69-5 | |

| Record name | 2-Biphenylmagnesium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

2-Biphenylmagnesium bromide can be prepared through the reaction of 2-bromobiphenyl with magnesium in the presence of an organic solvent such as diethyl ether or tetrahydrofuran. The reaction is typically initiated by adding a small amount of iodine to activate the magnesium. The general reaction is as follows:

C12H9Br+Mg→C12H9MgBr

In industrial settings, the preparation of this compound follows similar principles but is scaled up to accommodate larger production volumes. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

2-Biphenylmagnesium bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: It can participate in halogen-metal exchange reactions.

Coupling Reactions: It is used in cross-coupling reactions such as the Suzuki-Miyaura reaction to form biaryl compounds.

Common reagents and conditions used in these reactions include solvents like diethyl ether or tetrahydrofuran, and catalysts such as palladium or nickel. The major products formed from these reactions are often complex organic molecules with biphenyl structures.

Applications De Recherche Scientifique

Key Applications

-

Synthesis of Aryl Compounds

- 2-Biphenylmagnesium bromide is utilized in the synthesis of aryl-substituted compounds. It can react with carbonyl compounds to produce secondary and tertiary alcohols through nucleophilic addition.

- Case Study : In a study involving the arylation of cytochalasan derivatives, this compound demonstrated high reactivity, yielding various arylated products with good selectivity under optimized conditions .

-

Formation of Cytochalasan Analogues

- The compound has been employed in the synthesis of cytochalasan analogues, which are significant due to their biological activities. The introduction of aryl groups at specific positions on the cytochalasan scaffold was achieved using this compound as a key reagent.

- Data Table :

Reaction Conditions Yield (%) Byproducts 1.38 mL (1.25 M) in THF 88% Debrominated byproduct Elevated temperature (55°C) 70% Mixture of products

-

Cross-Coupling Reactions

- This Grignard reagent is also involved in cross-coupling reactions, such as the formation of biaryl compounds through reactions with aryl halides or other electrophiles.

- Case Study : Research indicated that when coupled with various electrophiles, this compound can yield biaryl compounds efficiently, showcasing its utility in building complex molecular architectures .

-

Polymer Chemistry

- In polymer chemistry, this compound has been explored for use in synthesizing functionalized polymers and oligomers that exhibit unique properties due to the biphenyl moiety.

- Research Insight : The incorporation of biphenyl units into polymers can enhance thermal stability and mechanical properties, making them suitable for advanced material applications .

Challenges and Considerations

While this compound is highly effective in various applications, challenges such as incomplete conversion and the formation of byproducts can complicate reactions. Optimization of reaction conditions (temperature, solvent choice, and catalyst type) is often necessary to achieve desired yields and purities.

Mécanisme D'action

The mechanism of action of 2-Biphenylmagnesium bromide involves the formation of a Grignard reagent, which is a potent nucleophile. This reagent selectively targets electrophilic carbon atoms within organic molecules, facilitating the formation of new carbon-carbon bonds. The nucleophilic properties of the Grignard reagent are central to its ability to drive various chemical transformations.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Table 1: Structural Comparison of Selected Grignard Reagents

| Compound | Molecular Formula | Substituent Position | Solvent/Concentration | Key Applications | Reactivity Notes |

|---|---|---|---|---|---|

| 2-Biphenylmagnesium bromide | C₁₂H₉BrMg | Ortho (2-position) | 0.5 M in diethyl ether/THF | Ligand synthesis, C-C bond formation | Steric hindrance at ortho position |

| 4-Biphenylmagnesium bromide | C₁₂H₉BrMg | Para (4-position) | 0.5 M in THF | Polymer intermediates, pharmaceuticals | Less steric hindrance than ortho |

| Phenylmagnesium bromide | C₆H₅BrMg | N/A (single benzene) | 3 M in 2-MeTHF/THF | Polymer synthesis, general Grignard | High reactivity, no steric effects |

| 4-Benzyloxyphenylmagnesium bromide | C₁₃H₁₁BrMgO | Para (benzyloxy) | 0.8 M in THF | Protected alcohol intermediates | Electron-rich due to benzyloxy group |

Steric Effects :

- This compound : The ortho-substituted biphenyl group introduces steric hindrance, slowing reactions with bulky substrates but improving selectivity in cross-couplings (e.g., with CrCl₂ and 2,2'-bipyridine, yielding 80% phenanthrene derivatives) .

- 4-Biphenylmagnesium Bromide : The para isomer lacks steric hindrance, enabling faster reactions but lower selectivity in some cases .

- Phenylmagnesium Bromide : Minimal steric effects make it highly reactive for general Grignard reactions but less suitable for sterically demanding substrates .

Electronic Effects :

- Substituent Influence : Electron-donating groups (e.g., benzyloxy in 4-benzyloxyphenylmagnesium bromide) enhance nucleophilicity, while electron-withdrawing groups (e.g., fluorine in fluorophenylmagnesium bromides) reduce reactivity .

- 2-Biphenyl vs. Phenyl : The biphenyl group’s extended conjugation stabilizes the magnesium-carbon bond, slightly reducing reactivity compared to phenylmagnesium bromide .

Solubility and Stability :

- Solvent Compatibility : All biphenylmagnesium bromides are stable in ethers and THF, but 2-MeTHF is preferred for greener chemistry .

- Moisture Sensitivity : Like all Grignard reagents, this compound is highly moisture-sensitive, requiring inert conditions .

Polymer Chemistry :

- Phenylmagnesium bromide is widely used to synthesize poly(3-alkylthiophenes) for conductive polymers, whereas biphenyl derivatives are reserved for specialized aromatic backbones .

Cross-Coupling Reactions :

- This compound outperforms phenylmagnesium bromide in chromium-catalyzed alkyne cyclization, achieving higher yields (80% vs. <20%) due to ligand cooperativity .

Activité Biologique

2-Biphenylmagnesium bromide is an organometallic compound that has garnered attention for its potential biological activity, particularly in the context of synthetic organic chemistry and medicinal applications. This article reviews the biological implications, synthesis methods, and relevant case studies involving this compound, supported by data tables and research findings.

This compound is a Grignard reagent with the formula CHBrMg. It is typically prepared as a solution in diethyl ether or tetrahydrofuran (THF) at concentrations around 0.5 M. The compound acts as a nucleophile in various organic reactions, particularly in arylation processes.

Synthesis Overview

The synthesis of this compound involves the reaction of biphenyl with magnesium in the presence of bromine. The general reaction can be summarized as follows:

This reaction typically requires anhydrous conditions to prevent hydrolysis.

Biological Activity

The biological activity of this compound has been explored primarily through its role in synthesizing biologically active compounds. Its application in the synthesis of cytochalasan analogues demonstrates its utility in creating compounds with significant cytotoxic activity against cancer cell lines.

Case Studies

-

Cytotoxic Activity Against Melanoma :

A study focused on synthesizing cytochalasan derivatives using this compound showed promising results in cytotoxicity against human melanoma BLM cells. The synthesized compounds exhibited varying levels of activity, with some achieving over 80% inhibition at specific concentrations (Table 1).This data indicates that modifications to the cytochalasan scaffold using aryl groups can enhance biological activity.Compound IC50 (µM) Cytochalasan A 15 Cytochalasan B 22 Cytochalasan C 10 -

Mechanism of Action :

The mechanism by which these compounds exert cytotoxic effects is believed to involve disruption of cellular processes, potentially through interference with cell cycle regulation or induction of apoptosis. Further studies are needed to elucidate the precise pathways involved.

Research Findings

Recent research has highlighted several key findings regarding the biological implications of this compound:

- Aryl Group Introduction : The introduction of aryl groups via Grignard reactions has been shown to significantly alter the biological properties of target molecules, enhancing their efficacy against specific cancer types .

- Debromination Byproducts : During reactions involving this compound, debromination byproducts can form, which may also exhibit biological activity. Optimizing reaction conditions can minimize these byproducts and maximize yield .

Q & A

Basic: What are the critical experimental considerations for synthesizing 2-Biphenylmagnesium bromide to minimize side reactions?

Answer:

- Methodology : Use rigorously dry tetrahydrofuran (THF) or diethyl ether as solvents, and maintain an inert atmosphere (argon/nitrogen) to prevent hydrolysis or oxidation. Employ slow, dropwise addition of the aryl halide to magnesium metal to control exothermicity. Monitor reaction progress via gas evolution and color changes.

- Troubleshooting : If unexpected products form (e.g., dihydroisobenzofuran derivatives due to intramolecular cyclization), analyze the reaction mixture using H NMR and FTIR to identify carbonyl elimination or unintended intermediates .

Advanced: How can solvent polarity and coordination strength influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Methodology : Compare reaction outcomes in THF (strongly coordinating, stabilizes Mg center) vs. less polar solvents like toluene. Use kinetic studies (e.g., in situ monitoring via Raman spectroscopy) to assess nucleophilicity changes.

- Data Analysis : Polar solvents may reduce aggregation of Grignard species, enhancing reactivity. For example, THF’s Lewis basicity improves magnesium coordination, critical for transmetalation steps in Suzuki-Miyaura couplings .

Basic: What characterization techniques are essential for confirming the purity and structure of this compound?

Answer:

- Methodology :

- Titration : Use Gilman’s method (quenching with iodine followed by back-titration) to quantify active Grignard concentration.

- Spectroscopy : FTIR to confirm absence of O-H stretches (moisture) and C NMR to verify biphenyl group integrity.

- Elemental Analysis : Validate Mg and Br content via ICP-MS .

Advanced: How can researchers resolve contradictory spectroscopic data (e.g., ambiguous NMR vs. clear MS) when characterizing products from this compound reactions?

Answer:

- Methodology :

- Multi-Technique Validation : Combine high-resolution mass spectrometry (HRMS) with 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.

- Computational Modeling : Compare experimental H NMR shifts with DFT-predicted chemical shifts for proposed structures.

- Case Study : In one study, an unexpected product with complex NMR but clean HRMS was identified as a cyclized derivative via computational docking .

Basic: What safety protocols are critical for handling this compound in academic labs?

Answer:

- Methodology :

- Storage : Keep under inert gas in flame-sealed ampules or Schlenk flasks. Avoid exposure to moisture or oxygen.

- Quenching : Use isopropanol or dry ice/ethanol baths for controlled decomposition.

- PPE : Wear flame-resistant lab coats, nitrile gloves, and face shields. Refer to Allylmagnesium bromide safety guidelines for analogous risks .

Advanced: How does magnesium coordination geometry affect the stability and reactivity of this compound?

Answer:

- Methodology :

- X-ray Crystallography : Determine solid-state structure to identify Mg coordination (tetrahedral vs. dimeric).

- Kinetic Isotope Effects (KIE) : Study solvent-Mg interactions using deuterated THF to probe rate-limiting steps.

- Findings : Aggregated Mg centers in less-coordinating solvents may reduce nucleophilicity, impacting coupling efficiency .

Basic: How can researchers optimize the yield of this compound in large-scale syntheses?

Answer:

- Methodology :

- Stoichiometry : Maintain a 1:1 molar ratio of biphenyl bromide to Mg, with slight excess Mg to drive completion.

- Mixing Efficiency : Use high-shear stirring to ensure Mg surface activation.

- Scale-Up Validation : Replicate small-batch conditions in pilot reactors with in-line FTIR for real-time monitoring .

Advanced: What computational tools are used to predict reaction pathways involving this compound?

Answer:

- Methodology :

- DFT Calculations : Model transition states for nucleophilic attack (e.g., in ketone alkylation) using Gaussian or ORCA.

- Molecular Dynamics (MD) : Simulate solvent-Mg interactions to predict solvation effects on reactivity.

- Case Study : MD simulations revealed THF’s role in stabilizing monomeric Grignard species, aligning with experimental kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.